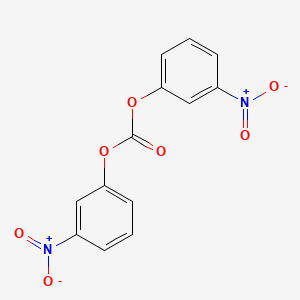
Bis(3-nitrophenyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-nitrophenyl) carbonate is an organic compound with the molecular formula C13H8N2O7. It is a derivative of carbonic acid where two 3-nitrophenyl groups are bonded to a central carbonate group. This compound is known for its use in organic synthesis, particularly in the preparation of various esters and ureas.
准备方法
Synthetic Routes and Reaction Conditions
Bis(3-nitrophenyl) carbonate can be synthesized through the reaction of 3-nitrophenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically occurs in an inert solvent like chloroform or dichloromethane. The general reaction scheme is as follows:
2C6H4(NO2)OH+COCl2→C6H4(NO2)OCOOC6H4(NO2)+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of triphosgene instead of phosgene is often preferred due to its safer handling properties.
化学反应分析
Types of Reactions
Bis(3-nitrophenyl) carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form ureas.
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Reacts with water to form 3-nitrophenol and carbon dioxide.
Common Reagents and Conditions
Amines: For urea formation, common amines such as benzylamine or aniline are used.
Alcohols: For ester formation, alcohols like methanol or ethanol are used.
Water: For hydrolysis, water is the primary reagent.
Major Products
Ureas: Symmetrical and unsymmetrical ureas.
Esters: Various 3-nitrophenyl esters.
3-Nitrophenol: Formed during hydrolysis.
科学研究应用
Bis(3-nitrophenyl) carbonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Peptide Synthesis: Used as a coupling reagent for the preparation of peptide bonds.
Pharmaceuticals: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and advanced materials.
Bioconjugation: Employed in the modification of biomolecules for various biological studies.
作用机制
The mechanism of action of bis(3-nitrophenyl) carbonate involves the activation of the carbonate group, making it susceptible to nucleophilic attack. The electron-withdrawing nitro groups enhance the electrophilicity of the carbonate carbon, facilitating reactions with nucleophiles such as amines and alcohols. This leads to the formation of ureas and esters, respectively.
相似化合物的比较
Similar Compounds
- Bis(4-nitrophenyl) carbonate
- Bis(2-nitrophenyl) carbonate
- Bis(4-nitrophenyl) phosphate
Uniqueness
Bis(3-nitrophenyl) carbonate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of products formed. Compared to bis(4-nitrophenyl) carbonate, it may exhibit different reactivity patterns due to steric and electronic effects.
属性
CAS 编号 |
5676-72-2 |
|---|---|
分子式 |
C13H8N2O7 |
分子量 |
304.21 g/mol |
IUPAC 名称 |
bis(3-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H8N2O7/c16-13(21-11-5-1-3-9(7-11)14(17)18)22-12-6-2-4-10(8-12)15(19)20/h1-8H |
InChI 键 |
GDOLZIOIEBBPMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


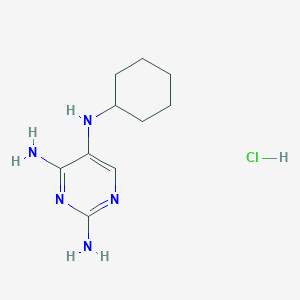


![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
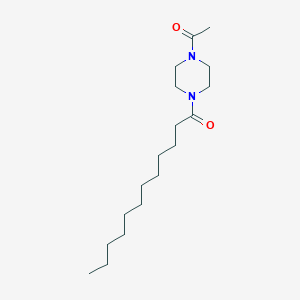
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)

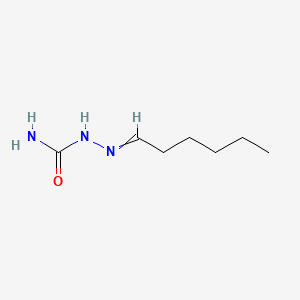
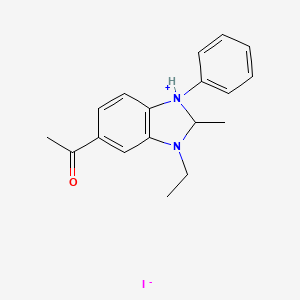
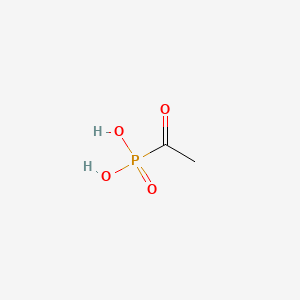

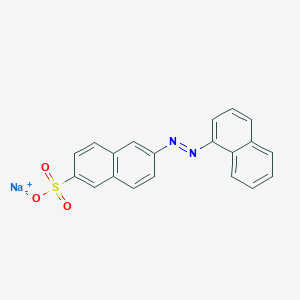
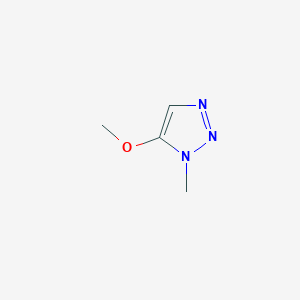
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
